Ethyl 7-[4-(benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is further substituted with phenyl and benzyloxy groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides, which undergo a tandem reaction to form the target compound . This method is advantageous due to its efficiency, broad substrate scope, and good functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to convert the compound into its dihydro derivatives.
Substitution: The benzyloxy and phenyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions using halogenated derivatives.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines and their dihydro derivatives, which can exhibit different biological activities .
Scientific Research Applications
ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to its biological effects . The pathways involved include the modulation of DNA repair mechanisms and epigenetic regulation.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 7-(4-(BENZYLOXY)-3-METHOXYPHENYL)-5-PHENYL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- **ETHYL 7-(4-(BENZYLOXY)-3-ETHOXYPHENYL)-5-PHENYL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzyloxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H24N4O3 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 5-phenyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H24N4O3/c1-2-33-26(32)23-24(20-11-7-4-8-12-20)30-27-28-18-29-31(27)25(23)21-13-15-22(16-14-21)34-17-19-9-5-3-6-10-19/h3-16,18,25H,2,17H2,1H3,(H,28,29,30) |
InChI Key |
DQAPGWBYTDHGDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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